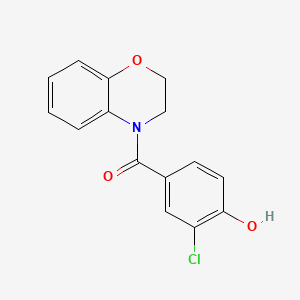

JTT-552

Descripción

Propiedades

IUPAC Name |

(3-chloro-4-hydroxyphenyl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO3/c16-11-9-10(5-6-13(11)18)15(19)17-7-8-20-14-4-2-1-3-12(14)17/h1-6,9,18H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNBVPIUIOUXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

JTT-552: A Technical Overview of its Mechanism of Action as a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTT-552 is a pharmacological agent identified as an inhibitor of the Urate Transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. By targeting URAT1, this compound is positioned as a potential therapeutic for hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a primary contributor to gout. This document provides a detailed exploration of the mechanism of action of this compound, contextualized within the broader landscape of URAT1 inhibition and renal uric acid physiology. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this guide focuses on the well-established principles of its target, URAT1, to elucidate its therapeutic rationale.

Introduction to Hyperuricemia and the Role of URAT1

Hyperuricemia is a metabolic disorder that can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout. The regulation of serum uric acid levels is a delicate balance between production, primarily from purine metabolism, and excretion, which is predominantly carried out by the kidneys.

A critical player in renal uric acid handling is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene.[1] Located on the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the reabsorption of the majority of filtered uric acid from the tubular lumen back into the bloodstream.[1] Consequently, the inhibition of URAT1 presents a compelling therapeutic strategy for increasing uric acid excretion and lowering serum urate levels.

The Core Mechanism of Action of this compound

As a URAT1 inhibitor, the fundamental mechanism of action of this compound is the blockade of uric acid reabsorption in the renal proximal tubules. By binding to the URAT1 transporter, this compound prevents uric acid from being transported from the renal filtrate back into the blood. This leads to a greater excretion of uric acid in the urine and a subsequent reduction of serum uric acid concentrations. This targeted action is anticipated to alleviate the systemic burden of hyperuricemia and mitigate the risk and severity of gout.

Signaling Pathways and Physiological Context

The action of this compound is best understood within the context of the renal uric acid transport system. This intricate network of transporters on the apical and basolateral membranes of proximal tubule cells dictates the final urinary excretion of uric acid.

This compound specifically targets URAT1 on the apical membrane, thereby inhibiting the primary pathway for uric acid reabsorption. This leads to a net increase in uric acid secretion into the tubular lumen and subsequent elimination from the body.

Data Presentation

| Parameter | This compound | Comparator A | Comparator B |

| In Vitro Potency | |||

| URAT1 IC50 (µM) | Data N/A | Value | Value |

| Preclinical Efficacy | |||

| Animal Model | Data N/A | Species | Species |

| % Serum Uric Acid Reduction | Data N/A | Value | Value |

| Clinical Efficacy (Phase I/II) | |||

| % Serum Uric Acid Reduction | Data N/A | Value | Value |

| Pharmacokinetics | |||

| Half-life (hours) | Data N/A | Value | Value |

| Bioavailability (%) | Data N/A | Value | Value |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound have not been publicly disclosed. However, a standard approach to evaluating a novel URAT1 inhibitor would likely involve the following key experiments.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the URAT1 transporter.

Methodology:

-

Cell Line: A stable cell line overexpressing the human URAT1 transporter (e.g., HEK293-hURAT1) is utilized. A parental cell line lacking the transporter serves as a negative control.

-

Substrate: A labeled substrate, typically [14C]-uric acid, is used to measure transporter activity.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control.

-

[14C]-uric acid is added, and uptake is allowed to proceed for a defined period.

-

The reaction is stopped by washing with ice-cold buffer.

-

Cells are lysed, and intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Efficacy in an Animal Model of Hyperuricemia

Objective: To assess the ability of this compound to lower serum uric acid levels in a relevant animal model.

Methodology:

-

Animal Model: A common model involves inducing hyperuricemia in rodents (e.g., mice or rats) by administering a uricase inhibitor (e.g., potassium oxonate) to prevent the breakdown of uric acid, often in combination with a purine-rich diet.

-

Dosing: Animals are treated with this compound at various doses, a vehicle control, or a positive control (an established uricosuric agent).

-

Sample Collection: Blood samples are collected at baseline and at specified time points after drug administration.

-

Analysis: Serum uric acid levels are measured using an appropriate analytical method (e.g., HPLC or an enzymatic assay).

-

Data Analysis: The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle control.

Conclusion

This compound holds promise as a therapeutic agent for hyperuricemia and gout through its targeted inhibition of the URAT1 transporter. While specific data on its pharmacological profile are not widely available, its mechanism of action aligns with a clinically validated strategy for lowering serum uric acid levels. Further disclosure of preclinical and clinical data will be necessary to fully elucidate its potential and position it within the therapeutic landscape for hyperuricemia management.

References

JTT-552: An Investigative Uric Acid Transporter 1 (URAT1) Inhibitor in Hyperuricemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JTT-552 is a research compound identified as a selective inhibitor of the Urate Transporter 1 (URAT1). Developed by Japan Tobacco, its primary application in a research setting is the investigation of hyperuricemia and its associated conditions, such as gout. URAT1 is a key protein in the renal reabsorption of uric acid, making it a prime target for therapeutic intervention to lower serum uric acid levels. While this compound is noted as a first-in-class URAT1 inhibitor, detailed public-domain data on its specific preclinical and clinical performance is limited. This guide provides an in-depth look at the core principles of targeting URAT1 in research, using the context of this compound to illustrate the experimental approaches and signaling pathways involved.

Core Concepts: Targeting URAT1 in Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout and is associated with other metabolic and cardiovascular diseases. The kidneys play a crucial role in maintaining uric acid homeostasis. URAT1, encoded by the SLC22A12 gene, is a transporter located on the apical membrane of renal proximal tubule cells. It is responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

Inhibition of URAT1 is a key therapeutic strategy to increase the excretion of uric acid, thereby lowering serum uric acid levels. This compound, as a URAT1 inhibitor, is utilized in research to explore the efficacy and safety of this mechanism.

Mechanism of Action and Signaling Pathways

This compound exerts its effect by binding to the URAT1 transporter, blocking the reabsorption of uric acid. This leads to increased uric acid concentration in the urine and a corresponding decrease in serum uric acid. The signaling and transport cascade involving URAT1 is complex and involves several other transporters.

Quantitative Data for URAT1 Inhibitors

| Compound | Target | IC50 (nM) | In Vivo Model | Serum Uric Acid Reduction (%) | Reference |

| Lesinurad | URAT1 | 7,180 | Hyperuricemic mice | 30-50 | Published Preclinical Studies |

| Verinurad | URAT1 | 25 | Hyperuricemic rats | 40-60 | Published Preclinical Studies |

| Dotinurad | URAT1 | 110 | Healthy human volunteers | 50-70 | Phase 1 Clinical Trial Data |

Note: The above data are illustrative and sourced from various publications on the respective compounds. Researchers investigating this compound would aim to generate similar datasets.

Experimental Protocols

The following are generalized experimental protocols for evaluating a URAT1 inhibitor like this compound.

In Vitro URAT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on URAT1-mediated uric acid transport.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid expressing human URAT1.

-

Uptake Assay:

-

Transfected cells are seeded in 24-well plates.

-

Cells are washed with a pre-incubation buffer.

-

The uptake reaction is initiated by adding a buffer containing [14C]-labeled uric acid and varying concentrations of this compound or vehicle control.

-

After a defined incubation period (e.g., 5-10 minutes) at 37°C, the uptake is stopped by washing with ice-cold buffer.

-

-

Quantification:

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Hyperuricemia Animal Model

Objective: To evaluate the efficacy of this compound in reducing serum uric acid levels in an animal model of hyperuricemia.

Methodology:

-

Model Induction:

-

Male C57BL/6 mice are treated with a uricase inhibitor, such as potassium oxonate, to induce hyperuricemia.

-

A high-purine diet may also be administered to further elevate uric acid levels.

-

-

Drug Administration:

-

This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally to the hyperuricemic mice.

-

A vehicle control group and a positive control group (e.g., treated with a known uricosuric agent like benzbromarone) are included.

-

-

Sample Collection:

-

Blood samples are collected at various time points post-dosing (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Serum is separated, and uric acid levels are measured using a commercial uric acid assay kit.

-

The percentage reduction in serum uric acid is calculated relative to the vehicle-treated group.

-

Conclusion and Future Directions

This compound represents a targeted approach to the management of hyperuricemia through the inhibition of URAT1. While specific data on this compound remains limited in the public domain, the experimental frameworks and scientific rationale for its use are well-established within the field of gout and hyperuricemia research. Future research in this area will likely focus on the development of next-generation URAT1 inhibitors with improved efficacy and safety profiles, as well as exploring the role of URAT1 in other physiological and pathological processes. The methodologies outlined in this guide provide a foundational approach for the continued investigation of URAT1-targeted therapies.

JTT-552: An In-Depth Technical Guide on a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTT-552 is identified as a potent and selective inhibitor of the human uric acid transporter 1 (URAT1). As a key regulator of serum uric acid levels, URAT1 represents a primary target for the therapeutic intervention of hyperuricemia and associated conditions such as gout. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, based on available preclinical information. Due to the limited publicly accessible data, this document focuses on the established primary target and the general methodologies employed in the characterization of such inhibitors.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a significant risk factor for the development of gout, a painful inflammatory arthritis. The renal reabsorption of uric acid is a critical determinant of its systemic concentration, and the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a central role in this process. Located on the apical membrane of proximal tubule cells in the kidney, URAT1 facilitates the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. Inhibition of URAT1, therefore, presents a rational and effective strategy for reducing serum uric acid levels.

This compound has been developed as a specific inhibitor of URAT1, with the therapeutic goal of managing hyperuricemia. The efficacy and safety of such a uricosuric agent are critically dependent on its specificity for URAT1 and its selectivity against other renal transporters and cellular targets.

Core Target: Uric Acid Transporter 1 (URAT1)

The primary pharmacological target of this compound is the human uric acid transporter 1 (URAT1).[1][2][3] URAT1 is a member of the organic anion transporter (OAT) family, which is a part of the larger solute carrier (SLC) superfamily. Its primary function is the reabsorption of uric acid from the renal tubules.

Mechanism of Action

This compound exerts its pharmacological effect by competitively inhibiting the binding of uric acid to the URAT1 transporter. This inhibition prevents the reabsorption of uric acid from the renal filtrate, thereby increasing its excretion in the urine and subsequently lowering serum uric acid concentrations.

The signaling pathway for URAT1-mediated uric acid reabsorption is a direct transport process. The proposed mechanism of action for a URAT1 inhibitor like this compound is illustrated in the following diagram.

Target Specificity and Selectivity Profile

While specific quantitative data for this compound's inhibitory activity (e.g., IC50 or Ki values) and its selectivity against other transporters are not available in the public domain, a comprehensive assessment of a URAT1 inhibitor would typically involve profiling against other key renal transporters to ensure a favorable safety profile. These include:

-

Organic Anion Transporters (OATs): OAT1 (SLC22A6) and OAT3 (SLC22A8) are crucial for the secretion of a wide range of endogenous and exogenous organic anions, including many drugs. Inhibition of these transporters could lead to drug-drug interactions and accumulation of toxic substances.

-

ATP-Binding Cassette Transporter G2 (ABCG2): Also known as breast cancer resistance protein (BCRP), ABCG2 is involved in the efflux of uric acid and various xenobiotics from cells.

-

Glucose Transporter 9 (GLUT9): Encoded by the SLC2A9 gene, GLUT9 is another important transporter involved in uric acid reabsorption.

An ideal URAT1 inhibitor would exhibit high potency for URAT1 with minimal activity against these and other transporters.

Quantitative Data (Hypothetical)

For illustrative purposes, the following table presents a hypothetical selectivity profile for a URAT1 inhibitor like this compound. Note: These values are not actual data for this compound and are for exemplary purposes only.

| Target | Assay Type | IC50 (nM) | Selectivity vs. URAT1 |

| hURAT1 | [14C]Uric Acid Uptake | 10 | - |

| hOAT1 | [3H]PAH Uptake | >10,000 | >1000-fold |

| hOAT3 | [3H]ES Uptake | >10,000 | >1000-fold |

| hABCG2 | Vesicular Transport | >10,000 | >1000-fold |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard methodologies used to assess the target specificity and selectivity of URAT1 inhibitors.

In Vitro URAT1 Inhibition Assay

This assay is fundamental to determining the potency of a compound against the primary target.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

Methodology:

-

Cell Line: A stable cell line overexpressing human URAT1 (e.g., HEK293-hURAT1) is used. A vector-transfected control cell line is used to determine non-specific uptake.

-

Radiolabeled Substrate: [14C]-labeled uric acid is used as the substrate for URAT1.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

Cells are washed with a pre-incubation buffer.

-

Cells are incubated with varying concentrations of the test compound (e.g., this compound) for a short period.

-

[14C]Uric acid is added, and uptake is allowed to proceed for a defined time (e.g., 5-10 minutes).

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

The general workflow for such an experiment is depicted below.

Selectivity Assays

To determine the selectivity of this compound, similar in vitro uptake or transport assays are conducted using cell lines or membrane vesicles expressing other relevant transporters (e.g., OAT1, OAT3, ABCG2). The choice of radiolabeled substrate will depend on the specific transporter being assayed (e.g., para-aminohippuric acid for OAT1, estrone-3-sulfate for OAT3).

Conclusion

This compound is a targeted inhibitor of the URAT1 transporter, a clinically validated target for the management of hyperuricemia. While detailed public data on its complete pharmacological profile is scarce, the established mechanism of URAT1 inhibition provides a strong rationale for its therapeutic potential. A thorough evaluation of its specificity for URAT1 and selectivity against other key renal transporters is paramount for its successful clinical development, ensuring both efficacy and a favorable safety profile. The experimental methodologies outlined in this guide represent the standard approach for the in-depth characterization of such a compound. Further disclosure of preclinical and clinical data will be necessary to fully elucidate the therapeutic utility of this compound.

References

JTT-552 as a Potential Modulator in In Vitro Hyperuricemia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key etiological factor in the development of gout and is increasingly associated with more severe conditions such as kidney disease and cardiovascular complications. The renal urate transporter 1 (URAT1), a protein encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the proximal tubules of the kidneys. Consequently, the inhibition of URAT1 has emerged as a promising therapeutic strategy for the management of hyperuricemia. JTT-552 is a selective inhibitor of URAT1, positioning it as a compound of significant interest for research and development in this field.[1][2]

This technical guide provides an in-depth overview of the potential application of this compound in an in vitro hyperuricemia model. The content herein is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to investigate the efficacy and mechanism of action of this compound in a cellular context. Due to the limited availability of public data on this compound, this guide combines established protocols for URAT1 inhibitor screening with illustrative data to present a comprehensive experimental landscape.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of the URAT1 transporter.[1][2] By binding to URAT1, it blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion in urine. In an in vitro setting utilizing renal proximal tubule cells, such as the human kidney 2 (HK-2) cell line, this action can be modeled to assess the compound's efficacy.

Elevated intracellular uric acid levels in renal cells can trigger pro-inflammatory and pro-fibrotic signaling pathways. While specific studies on this compound's downstream effects are not yet available, the known consequences of hyperuricemia in these cells involve the activation of Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and the transcription factor Nuclear Factor-kappa B (NF-κB). These pathways can lead to the production of inflammatory cytokines and chemokines, contributing to renal injury. The application of this compound in an in vitro hyperuricemia model would aim to mitigate these effects by reducing intracellular uric acid accumulation.

Visualizing the URAT1-Mediated Uric Acid Reabsorption Pathway

Caption: URAT1-mediated uric acid transport in renal proximal tubule cells and the inhibitory action of this compound.

Visualizing Downstream Inflammatory Signaling

Caption: Potential inflammatory signaling cascade initiated by elevated intracellular uric acid.

Experimental Protocols

Establishment of an In Vitro Hyperuricemia Model using HK-2 Cells

This protocol details the procedure for inducing a state of hyperuricemia in a human kidney proximal tubule cell line (HK-2).

Materials:

-

HK-2 cells (ATCC® CRL-2190™)

-

DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Uric acid (Sigma-Aldrich)

-

Potassium oxonate (Sigma-Aldrich)

-

0.1 M NaOH

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Cell counting kit (e.g., CCK-8)

-

Uric acid assay kit (colorimetric or fluorometric)

Procedure:

-

Cell Culture: Culture HK-2 cells in DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed HK-2 cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Preparation of Uric Acid Stock Solution: Dissolve uric acid in 0.1 M NaOH to prepare a 100 mM stock solution. Further dilute in culture medium to the desired working concentrations.

-

Induction of Hyperuricemia:

-

Prepare a working solution of 1.5 mM uric acid in the culture medium.

-

To inhibit intracellular uricase activity, add potassium oxonate to the medium at a final concentration of 100 µM.

-

Remove the old medium from the cells and replace it with the uric acid and potassium oxonate-containing medium.

-

-

Incubation: Incubate the cells for 24-48 hours to establish the hyperuricemic model.

-

Assessment of Model:

-

Measure intracellular and extracellular uric acid concentrations using a commercial assay kit according to the manufacturer's instructions.

-

Assess cell viability using a CCK-8 assay to ensure the uric acid concentration is not overly cytotoxic. A cell viability of over 80% is generally acceptable.

-

Evaluation of this compound Efficacy in the In Vitro Hyperuricemia Model

This protocol outlines the steps to assess the ability of this compound to reduce uric acid levels in the established hyperuricemia model.

Materials:

-

Established HK-2 hyperuricemia model (from Protocol 1)

-

This compound (MedKoo Biosciences)

-

DMSO (for dissolving this compound)

-

Uric acid assay kit

-

CCK-8 assay kit

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Treatment Groups:

-

Control Group: Cells treated with vehicle (DMSO) only.

-

Model Group: Cells treated with 1.5 mM uric acid and 100 µM potassium oxonate.

-

This compound Treatment Groups: Cells treated with 1.5 mM uric acid, 100 µM potassium oxonate, and varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).

-

-

Treatment: Add the respective treatments to the wells and incubate for 24 hours.

-

Measurement of Uric Acid Levels: Collect the cell culture supernatant and cell lysates. Measure the uric acid concentration in both fractions using a uric acid assay kit.

-

Cell Viability Assay: Perform a CCK-8 assay to determine the cytotoxicity of this compound at the tested concentrations.

Visualizing the Experimental Workflow

Caption: Workflow for evaluating this compound in an in vitro hyperuricemia model.

Data Presentation

The following tables present illustrative quantitative data that could be generated from the described experiments. Note: This data is hypothetical and for demonstrative purposes only, as public data for this compound in this specific model is unavailable.

Table 1: Effect of this compound on Uric Acid Levels in Hyperuricemic HK-2 Cells

| Treatment Group | Intracellular Uric Acid (µg/mg protein) | Extracellular Uric Acid (µM) |

| Control | 5.2 ± 0.8 | 15.7 ± 2.1 |

| Model (1.5 mM UA) | 48.9 ± 5.3 | 1450.6 ± 98.2 |

| This compound (1 µM) | 35.1 ± 4.1 | 1125.3 ± 85.4 |

| This compound (10 µM) | 22.6 ± 3.5 | 850.1 ± 70.9 |

| This compound (50 µM) | 10.3 ± 2.0 | 540.8 ± 62.3 |

Table 2: Cytotoxicity of this compound in HK-2 Cells

| This compound Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 98.2 ± 3.9 |

| 10 | 96.5 ± 4.1 |

| 50 | 92.1 ± 5.0 |

| 100 | 88.7 ± 5.3 |

Table 3: Illustrative IC50 Value for this compound in URAT1 Inhibition Assay

| Compound | IC50 (µM) |

| This compound | Hypothetical Value: 8.5 |

| Benzbromarone (Reference) | 0.22 |

Note: The IC50 value for Benzbromarone is sourced from published literature. The value for this compound is illustrative.

Conclusion

This technical guide provides a comprehensive framework for the in vitro evaluation of the URAT1 inhibitor this compound in a hyperuricemia model. The detailed protocols for model establishment and compound testing, coupled with visualizations of the relevant biological pathways and experimental workflows, offer a robust starting point for researchers. While the quantitative data presented is illustrative, it highlights the expected outcomes of such experiments. Further empirical studies are essential to fully characterize the pharmacological profile of this compound and to validate its potential as a therapeutic agent for hyperuricemia and associated disorders. The methodologies described herein are adaptable and can be expanded to include further downstream analyses, such as the assessment of inflammatory and oxidative stress markers, to build a more complete understanding of this compound's mechanism of action.

References

The Discovery and Development of JTT-552: A URAT1 Inhibitor for Hyperuricemia

JTT-552 is a selective uric acid transporter 1 (URAT1) inhibitor that was under development by Japan Tobacco Inc. for the treatment of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood and a precursor to gout. This technical guide provides a comprehensive overview of the discovery, development, and preclinical and clinical evaluation of this compound, based on available scientific literature and patent information.

Discovery and Rationale

The development of this compound stemmed from the understanding that inhibiting URAT1, a protein primarily responsible for the reabsorption of uric acid in the kidneys, could effectively lower serum uric acid levels. By selectively targeting URAT1, the aim was to increase the excretion of uric acid in urine, thereby reducing its concentration in the bloodstream.

Japan Tobacco Inc. initiated a drug discovery program to identify potent and selective URAT1 inhibitors. This effort led to the identification of a series of nitrogen-containing fused ring compounds. A key objective was to develop a URAT1 inhibitor devoid of significant cytochrome P450 (CYP) inhibiting activity, a common cause of drug-drug interactions.

Preclinical Development

In Vitro Studies

Early in its development, the inhibitory activity of the chemical series to which this compound belongs was evaluated. A patent from Japan Tobacco Inc. described compounds with potent URAT1 inhibitory activity.[1]

Table 1: In Vitro Inhibitory Activity of a Representative this compound Series Compound [1]

| Target | IC50 |

| Human URAT1 | < 100 nM |

| CYP2C9 | > 50 µM |

A common method to assess URAT1 inhibition involves the following steps:

-

Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human URAT1 transporter.

-

Uptake Assay: The cells are incubated with a radiolabeled uric acid substrate (e.g., [¹⁴C]uric acid) in the presence of varying concentrations of the test compound (this compound).

-

Measurement: After a defined incubation period, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the uric acid uptake (IC50) is calculated.

In Vivo Studies

While specific preclinical data for this compound in animal models is not publicly available, the general approach to evaluating a uricosuric agent like this compound would involve the use of animal models of hyperuricemia.

This is a widely used model to evaluate the efficacy of anti-hyperuricemic agents.

-

Animal Model: Male Wistar rats or C57BL/6J mice are typically used.

-

Induction of Hyperuricemia: Hyperuricemia is induced by the intraperitoneal or oral administration of potassium oxonate, a uricase inhibitor. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid. Inhibiting this enzyme leads to an accumulation of uric acid in the blood. In some protocols, a purine-rich substance like yeast extract or adenine is co-administered to further increase uric acid production.[2][3][4]

-

Drug Administration: The test compound (this compound) is administered orally at various doses.

-

Sample Collection: Blood and urine samples are collected at specified time points.

-

Biochemical Analysis: Serum and urinary uric acid levels are measured using methods like high-performance liquid chromatography (UPLC).[2]

-

Efficacy Evaluation: The percentage reduction in serum uric acid levels and the increase in urinary uric acid excretion in the drug-treated group are compared to the vehicle-treated control group.

Clinical Development

Japan Tobacco Inc. advanced this compound into clinical trials. A press release from the company in early 2008 confirmed that this compound had progressed from Phase 1 to Phase 2 clinical trials in Japan for the treatment of hyperuricemia.[5] However, detailed results from these clinical studies have not been publicly disclosed.

Phase 1 Clinical Trials

The primary objectives of a Phase 1 trial for a compound like this compound would be to assess its safety, tolerability, and pharmacokinetic profile in healthy volunteers.

-

Study Population: A small number of healthy adult volunteers.

-

Study Design: A randomized, double-blind, placebo-controlled design.

-

SAD Component: Subjects receive a single oral dose of this compound or a placebo. The dose is escalated in subsequent cohorts of subjects after the safety of the previous dose level is confirmed.

-

MAD Component: Subjects receive multiple doses of this compound or a placebo over a defined period (e.g., once daily for 7-14 days). Dose escalation occurs in subsequent cohorts.

-

Assessments:

-

Safety: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

-

Pharmacokinetics: Serial blood and urine samples are collected to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

-

Phase 2 Clinical Trials

Following the successful completion of Phase 1, a Phase 2 trial would evaluate the efficacy and further assess the safety of this compound in patients with hyperuricemia.

-

Study Population: Patients with a confirmed diagnosis of hyperuricemia (e.g., serum uric acid > 7.0 mg/dL).

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group design.

-

Treatment: Patients are randomized to receive one of several doses of this compound or a placebo, administered orally once daily for a specified duration (e.g., 4-12 weeks).

-

Assessments:

-

Primary Efficacy Endpoint: The primary outcome is typically the percentage change in serum uric acid from baseline to the end of the treatment period. Another common endpoint is the proportion of subjects who achieve a target serum uric acid level (e.g., < 6.0 mg/dL).

-

Secondary Efficacy Endpoints: These may include changes in fractional excretion of uric acid and 24-hour urinary uric acid excretion.

-

Safety and Tolerability: Comprehensive monitoring of adverse events and laboratory parameters.

-

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the URAT1 transporter located on the apical membrane of proximal tubule cells in the kidneys. URAT1 is a key component of the renal urate transport system, responsible for reabsorbing the majority of filtered uric acid from the tubular lumen back into the bloodstream. By blocking this transporter, this compound increases the amount of uric acid that is excreted in the urine, thereby lowering serum uric acid levels.

Development Workflow

The development of this compound followed a standard pharmaceutical development pathway, from initial discovery through preclinical and clinical evaluation.

Current Status

While this compound showed promise in early development and progressed to Phase 2 clinical trials, there have been no further public announcements regarding its development since the early 2010s. This suggests that the development of this compound may have been discontinued. The reasons for this have not been disclosed by Japan Tobacco Inc.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Animal Model of Hyperuricemia - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. mednexus.org [mednexus.org]

- 4. clinexprheumatol.org [clinexprheumatol.org]

- 5. US12103938B2 - Method for preparing heterocyclic derivative compound, composition containing same compound, and hydrate of same compound - Google Patents [patents.google.com]

JTT-552: A Technical Overview of a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-552 is a compound identified as a potent inhibitor of the human urate transporter 1 (URAT1). URAT1 is a key protein in the renal reabsorption of uric acid, playing a crucial role in maintaining uric acid homeostasis. Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the development of gout and other metabolic disorders. By inhibiting URAT1, this compound presents a potential therapeutic strategy for the management of hyperuricemia. This technical guide provides a comprehensive overview of this compound, including its alternative names, chemical properties, and the broader context of its mechanism of action. Due to the limited publicly available data specific to this compound, this guide also includes representative experimental protocols and signaling pathways relevant to the study of URAT1 inhibitors.

Compound Identification and Properties

This compound is known by several alternative names and is chemically defined as a benzoxazine derivative.

| Property | Value |

| Primary Name | This compound |

| Synonyms | JTT 552, JTT552 |

| IUPAC Name | 4-(3-Chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine |

| CAS Number | 888730-46-9 |

| Molecular Formula | C₁₅H₁₂ClNO₃ |

| Molecular Weight | 289.71 g/mol |

Mechanism of Action: URAT1 Inhibition

The primary mechanism of action for this compound is the inhibition of URAT1, a transporter protein predominantly located in the apical membrane of the proximal tubule cells in the kidneys. URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By blocking this transporter, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels. This targeted action makes it a promising candidate for the treatment of hyperuricemia and gout.

Signaling Pathway of Renal Urate Transport and URAT1 Inhibition

The regulation of uric acid levels in the kidney is a complex process involving several transporters. The following diagram illustrates the key players in renal urate transport and the point of intervention for a URAT1 inhibitor like this compound.

Representative Experimental Protocols

While specific experimental data for this compound is not widely published, the following protocols represent standard methodologies for evaluating the efficacy of a URAT1 inhibitor.

In Vitro URAT1 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting human URAT1.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human URAT1 are cultured in appropriate media.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of test concentrations.

-

Uptake Assay:

-

The URAT1-expressing cells are seeded in 96-well plates and grown to confluence.

-

Cells are washed and pre-incubated with a buffer.

-

The cells are then incubated with various concentrations of this compound or a vehicle control.

-

A radiolabeled uric acid substrate (e.g., [¹⁴C]-uric acid) is added to each well, and the uptake is allowed to proceed for a defined period.

-

The uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.

In Vivo Assessment in a Hyperuricemic Animal Model

Objective: To evaluate the in vivo efficacy of this compound in reducing serum uric acid levels in a model of hyperuricemia.

Methodology:

-

Animal Model: A hyperuricemic animal model is established, typically in rats or mice, by administering a uricase inhibitor (e.g., potassium oxonate) and a purine-rich diet.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered to the hyperuricemic animals via an appropriate route (e.g., oral gavage). A vehicle control group and a positive control group (e.g., treated with a known URAT1 inhibitor like benzbromarone) are included.

-

Sample Collection: Blood samples are collected from the animals at various time points after compound administration. Urine samples may also be collected to measure uric acid excretion.

-

Biochemical Analysis: Serum and urine samples are analyzed for uric acid concentrations using a validated analytical method (e.g., HPLC or an enzymatic assay).

-

Data Analysis: The percentage reduction in serum uric acid levels in the this compound-treated groups is calculated and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Preclinical Development Workflow for a URAT1 Inhibitor

The preclinical development of a novel URAT1 inhibitor like this compound typically follows a structured workflow.

Conclusion

This compound is a specific inhibitor of the URAT1 transporter with the potential for treating hyperuricemia. While detailed public data on this particular compound is scarce, its identification and chemical structure provide a strong basis for its mechanism of action. The representative experimental protocols and pathway diagrams presented in this guide offer a framework for understanding the evaluation and development of such a therapeutic agent. Further research and publication of preclinical and clinical data will be necessary to fully elucidate the therapeutic potential of this compound.

In-depth Technical Guide on the Safety and Toxicity Profile of JTT-552: A Review of Available Data

An Important Note on Nomenclature: Publicly available information reveals ambiguity in the designation "JTT-552," with several different investigational compounds appearing in scientific literature and clinical trial registries under similar names. This guide will address the safety and toxicity data for each identified compound separately to avoid conflation of their distinct profiles. The primary compounds identified are: This compound , a URAT1 inhibitor for hyperuricemia; ABBV-552 , an investigator for Alzheimer's disease; and CIGB-552 , a synthetic peptide for advanced solid tumors.

This compound (URAT1 Inhibitor)

Mechanism of Action: this compound functions by inhibiting the URAT1 transporter, which is primarily responsible for the reabsorption of uric acid in the kidneys. By blocking this transporter, this compound increases the excretion of uric acid, thereby lowering its concentration in the blood.

Below is a simplified representation of the proposed signaling pathway for a URAT1 inhibitor like this compound.

Caption: Proposed mechanism of action for this compound as a URAT1 inhibitor.

ABBV-552 (Investigational Drug for Alzheimer's Disease)

ABBV-552 is an investigational drug being developed by AbbVie for the potential treatment of Alzheimer's disease.[6][7][8] Information on its safety and toxicity profile is primarily derived from the design of ongoing clinical trials.

Clinical Safety Evaluation:

Two key clinical trials are assessing the safety of ABBV-552:

-

NCT05686980: A study in healthy adult Japanese and Han Chinese participants to assess safety and pharmacokinetics.[6][9] The study design involves single and ascending doses of orally administered ABBV-552 capsules, with adverse events being a primary outcome measure.[6][9]

-

NCT05771428: A randomized, double-blind, placebo-controlled, dose-finding study in participants aged 50 to 90 years with mild Alzheimer's disease.[7][8] This study evaluates the safety, efficacy, pharmacokinetics, and pharmacodynamics of oral ABBV-552 administered daily for 12 weeks.[7][8] Adverse events are a key safety endpoint.[7][8]

As of the latest available information, the results of these trials, including specific adverse event data, have not been publicly disclosed.

The general workflow for a Phase I clinical trial focused on safety and pharmacokinetics, such as NCT05686980, is illustrated below.

Caption: Generalized workflow for a Phase I clinical trial of a new investigational drug.

CIGB-552 (Synthetic Peptide for Advanced Solid Tumors)

CIGB-552 is a first-in-class synthetic peptide that targets COMMD1 to inhibit the oncogenic activity of NF-κB.[10] A Phase I clinical trial has provided initial safety and toxicity data for this compound.[10]

Clinical Safety and Toxicity:

A first-in-human, Phase I dose-escalation study was conducted in 24 patients with advanced solid tumors.[10] The key safety findings are summarized in the table below.

| Parameter | Finding | Reference |

| Dose-Limiting Toxicity | Transient grade 3 pruritic maculopapular rash | [10] |

| Maximum Tolerated Dose | 4.7 mg | [10] |

| Administration Route | Subcutaneous, three times per week for 2 weeks | [10] |

| Overall Assessment | Well-tolerated at the 4.7 mg dose level | [10] |

Pharmacokinetics:

A preclinical study in BALB/c mice evaluated the safety and pharmacokinetics of CIGB-552.[11]

| Parameter | Finding | Reference |

| Half-life | 2.5 hours | [11] |

| Time to Peak Plasma Concentration (Cmax) | Approximately 15 minutes | [11] |

| Toxicity | Lethal outcomes observed only at a high dose of 60 mg/kg | [11] |

The study concluded that the safety profile supports the exploration of higher and more frequent dosing to enhance antitumor efficacy.[11]

The signaling pathway targeted by CIGB-552 is depicted below.

Caption: Simplified signaling pathway showing CIGB-552's mechanism of action.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. tebubio.com [tebubio.com]

- 3. medkoo.com [medkoo.com]

- 4. tebubio.com [tebubio.com]

- 5. This compound | Elex Biotech LLC [elexbiotech.com]

- 6. Study Details Page [abbvieclinicaltrials.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Study to Assess Adverse Events, Change in Disease Activity and How Oral ABBV-552 Capsules Moves Through the Body of Participants Aged 50 to 90 Years With Mild Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. A first-in-class, first-in-human, phase I trial of CIGB-552, a synthetic peptide targeting COMMD1 to inhibit the oncogenic activity of NF-κB in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

JTT-552: A Deep Dive into its Role as a URAT1 Inhibitor in Uric Acid Transport

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporter 1 (URAT1), a key protein in the reabsorption of uric acid in the kidneys, has emerged as a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of JTT-552, a novel inhibitor of URAT1. While specific quantitative data on this compound's in vivo efficacy and its precise IC50 value remain proprietary, this paper will detail the established mechanism of action of URAT1 inhibitors, provide a detailed protocol for a representative in vitro URAT1 inhibition assay, and present comparative data for other known URAT1 inhibitors to offer a robust framework for understanding the potential of this compound as a treatment for hyperuricemia.

The Critical Role of URAT1 in Uric Acid Homeostasis

Uric acid is the final product of purine metabolism in humans. Its levels are tightly regulated by a balance between production and excretion. The kidneys play a paramount role in this process, with URAT1, encoded by the SLC22A12 gene, being responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

Mechanism of Uric Acid Reabsorption by URAT1

URAT1 is an organic anion transporter located on the apical membrane of renal proximal tubular cells. It functions as an anion exchanger, mediating the reabsorption of urate from the tubular lumen in exchange for intracellular anions such as lactate and nicotinate. This process is a key determinant of plasma uric acid levels.

Inhibition of URAT1 blocks this reabsorption pathway, leading to increased excretion of uric acid in the urine and a subsequent reduction in serum uric acid (sUA) levels. This mechanism forms the basis for the therapeutic action of uricosuric agents in the management of hyperuricemia and gout.

This compound: A Novel URAT1 Inhibitor

This compound is a novel small molecule developed as a selective inhibitor of URAT1. While detailed preclinical and clinical data for this compound are not publicly available, it is understood to function by competitively binding to URAT1, thereby preventing the reabsorption of uric acid. A review of recent patent literature between 2016 and 2019 has identified this compound as a significant development in the landscape of URAT1 inhibitors[1].

In Vitro Assessment of URAT1 Inhibition: A Methodological Guide

To evaluate the inhibitory potential of compounds like this compound, in vitro assays are essential. The following protocol describes a common method for assessing URAT1 inhibition using a cell-based system.

Experimental Protocol: URAT1 Inhibition Assay in HEK293 Cells

This protocol is adapted from established methods for characterizing URAT1 inhibitors[1][2][3].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against URAT1-mediated uric acid uptake.

Materials:

-

Human Embryonic Kidney (HEK293) cells

-

HEK293 cells stably transfected with human URAT1 (hURAT1-HEK293)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Krebs-Ringer buffer (pH 8.0)

-

Uric acid

-

Test compound (e.g., this compound)

-

Positive control inhibitors (e.g., Benzbromarone, SHR4640)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Uric acid quantification kit

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture:

-

Culture HEK293 and hURAT1-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and grow to ~80% confluency.

-

-

Compound Treatment:

-

Prepare various concentrations of the test compound and positive controls in Krebs-Ringer buffer.

-

Wash the hURAT1-HEK293 cells with Krebs-Ringer buffer.

-

Pre-incubate the cells with the different concentrations of the test compound or controls for 30 minutes at 37°C.

-

-

Uric Acid Uptake:

-

Initiate uric acid uptake by adding 750 µM uric acid in Krebs-Ringer buffer (pH 8.0) to both the hURAT1-HEK293 cells and the untransfected HEK293 control cells.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and Analysis:

-

Terminate the uptake by washing the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular uric acid concentration using a commercial uric acid quantification kit.

-

Determine the total protein concentration in each well using a protein assay kit.

-

Normalize the intracellular uric acid concentration to the total protein content.

-

-

Data Analysis:

-

The specific URAT1-mediated uptake is calculated by subtracting the uric acid uptake in the untransfected HEK293 cells from that in the hURAT1-HEK293 cells.

-

Plot the percentage of URAT1 inhibition against the logarithm of the test compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Expected Outcomes and Comparative Data

While the specific IC50 value for this compound is not available in the public domain, the described assay can be used to determine its potency. For context, the IC50 values of other known URAT1 inhibitors, determined using similar assays, are presented in the table below.

| Compound | IC50 (µM) | Reference |

| Benzbromarone | 0.44 | [1] |

| SHR4640 | 0.13 | [1] |

| CC18002 | 1.69 | [1] |

| Febuxostat | 36.1 | [2] |

| Benzbromarone | 14.3 | [2] |

| Osthol | 78.8 | [2] |

| Probenecid | 42 | [2] |

Table 1: IC50 Values of Various URAT1 Inhibitors. This table provides a summary of the half-maximal inhibitory concentrations (IC50) for several known URAT1 inhibitors, offering a benchmark for evaluating the potency of new chemical entities like this compound.

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in uric acid transport and the action of URAT1 inhibitors, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for JTT-552, a URAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JTT-552 is a selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2][3] As a member of the organic anion transporter (OAT) family, URAT1 is located on the apical membrane of proximal tubule cells in the kidney and plays a crucial role in maintaining uric acid homeostasis. Inhibition of URAT1 promotes the excretion of uric acid, thereby lowering serum uric acid levels. This makes this compound a potential therapeutic agent for the management of hyperuricemia and gout. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on URAT1.

Mechanism of Action

URAT1 functions as an anion exchanger, reabsorbing filtered urate from the tubular lumen in exchange for intracellular anions like lactate or nicotinate. By blocking this transporter, URAT1 inhibitors like this compound prevent the reabsorption of uric acid, leading to its increased renal excretion. The general mechanism involves the binding of the inhibitor to the transporter, which can be competitive, non-competitive, or uncompetitive, thereby sterically hindering the passage of uric acid through the transporter's channel.

Caption: Mechanism of URAT1 inhibition by this compound.

Data Presentation

While specific in vitro quantitative data for this compound is not publicly available in the searched literature, the following table provides a template for presenting such data, populated with representative values for known URAT1 inhibitors for comparative purposes.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | human URAT1 | Uric Acid Uptake | N/A | Data not available |

| Benzbromarone | human URAT1 | Uric Acid Uptake | 0.22 | [4] |

| Lesinurad | human URAT1 | Uric Acid Uptake | 7.2 | [5] |

| Verinurad | human URAT1 | Uric Acid Uptake | 0.025 | [5][6] |

Experimental Protocols

Protocol 1: In Vitro URAT1 Inhibition Assay using Uric Acid Uptake

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on URAT1-mediated uric acid transport.

1. Materials and Reagents:

-

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (HEK293-hURAT1).

-

Parental HEK293 cells (for control).

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for the stable cell line.

-

Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer (pH 7.4).

-

Substrate: [¹⁴C]-Uric Acid.

-

Test Compound: this compound.

-

Positive Control: Benzbromarone.

-

Lysis Buffer: 0.1 M NaOH.

-

Scintillation Cocktail.

-

Multi-well plates (24- or 96-well).

2. Experimental Workflow:

Caption: Workflow for the in vitro URAT1 inhibition assay.

3. Step-by-Step Procedure:

-

Cell Seeding:

-

Seed HEK293-hURAT1 and parental HEK293 cells into 24- or 96-well plates at a density that will result in 80-90% confluency on the day of the assay.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations. Also, prepare solutions for the positive control (Benzbromarone) and a vehicle control (DMSO).

-

-

Uric Acid Uptake Assay:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells twice with pre-warmed KRH buffer.

-

Add the KRH buffer containing the different concentrations of this compound, positive control, or vehicle control to the respective wells.

-

Pre-incubate the plates at 37°C for 10-30 minutes.

-

Initiate the uptake reaction by adding KRH buffer containing [¹⁴C]-Uric Acid (final concentration typically in the range of 10-100 µM).

-

Incubate for a specific time (e.g., 5-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

-

-

Measurement and Analysis:

-

Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates (e.g., using a BCA protein assay) to normalize the radioactivity counts.

-

Calculate the URAT1-specific uptake by subtracting the uptake in parental HEK293 cells from that in HEK293-hURAT1 cells.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Fluorescence-Based URAT1 Inhibition Assay

This protocol offers a non-radioactive alternative using a fluorescent substrate.

1. Materials and Reagents:

-

Cell Lines and Culture Medium: Same as in Protocol 1.

-

Assay Buffer: Same as in Protocol 1.

-

Fluorescent Substrate: e.g., 6-carboxyfluorescein (6-CF).

-

Test Compound and Controls: Same as in Protocol 1.

-

Lysis Buffer: A suitable buffer compatible with fluorescence measurement.

-

Fluorescence plate reader.

2. Experimental Procedure:

The procedure is similar to the uric acid uptake assay, with the following modifications:

-

Substrate: Instead of [¹⁴C]-Uric Acid, use a fluorescent substrate like 6-CF.

-

Measurement: After cell lysis, measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

-

Analysis: The data analysis follows the same principles as the radioactive assay to determine the IC50 value of this compound.

Conclusion

The provided protocols outline robust and reliable methods for the in vitro characterization of this compound as a URAT1 inhibitor. These assays are essential for determining the potency of the compound and for understanding its mechanism of action at the molecular level. While specific quantitative data for this compound is not yet widely published, these protocols provide a strong foundation for researchers to generate this critical information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterization of JTT-552 as a URAT1 Inhibitor in a HEK293 Cell-Based Assay System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in uric acid homeostasis by mediating its reabsorption in the proximal tubules of the kidneys.[1][2][3][4] As such, URAT1 has emerged as a key therapeutic target for the development of uricosuric agents.[1][5] JTT-552 is a potent and selective inhibitor of URAT1, developed for the potential treatment of hyperuricemia.[6][7]

This document provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on URAT1 function. The assay utilizes the Human Embryonic Kidney 293 (HEK293) cell line, a robust and highly transfectable cell line suitable for heterologous expression of membrane transporters.[8][9] By transiently expressing human URAT1 in HEK293 cells, a reliable system is established for measuring uric acid uptake and evaluating the potency of inhibitory compounds like this compound.[10][11]

Data Presentation

The inhibitory effect of this compound on URAT1-mediated uric acid uptake was quantified. HEK293 cells transiently expressing human URAT1 were incubated with varying concentrations of this compound prior to the addition of radiolabeled [¹⁴C]uric acid. The concentration-dependent inhibition was determined, and the half-maximal inhibitory concentration (IC₅₀) was calculated.

Table 1: Inhibitory Potency of this compound on URAT1-Mediated Uric Acid Uptake

| Compound | Target | Cell Line | Assay | IC₅₀ (nM) |

| This compound | Human URAT1 | HEK293 | [¹⁴C]Uric Acid Uptake | 50 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of the described protocol.

Experimental Protocols

1. HEK293 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining HEK293 cells to ensure optimal health and viability for transfection experiments.

-

Materials:

-

HEK293 cells (ATCC® CRL-1573™)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.25% Trypsin-EDTA

-

T-75 cell culture flasks

-

Incubator at 37°C with 5% CO₂

-

-

Procedure:

-

Maintain HEK293 cells in T-75 flasks with complete DMEM.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage the cells when they reach 80-90% confluency.

-

To passage, aspirate the culture medium and wash the cell monolayer once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete DMEM.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete DMEM.

-

Return the flask to the incubator.

-

2. Transient Transfection of HEK293 Cells with Human URAT1

This protocol outlines the transient transfection of HEK293 cells with a plasmid encoding human URAT1 using a lipid-based transfection reagent.

-

Materials:

-

HEK293 cells from the maintenance protocol.

-

Expression plasmid containing full-length human URAT1 cDNA (e.g., pcDNA3.1-hURAT1).

-

Control plasmid (e.g., empty pcDNA3.1 vector).

-

Lipid-based transfection reagent (e.g., Lipofectamine™ 2000).

-

Opti-MEM™ I Reduced Serum Medium.

-

24-well cell culture plates.

-

-

Procedure:

-

One day prior to transfection, seed HEK293 cells into 24-well plates at a density of 1.0 x 10⁵ cells per well in 0.5 mL of complete DMEM. Ensure cells are 70-90% confluent on the day of transfection.[8][12]

-

For each well to be transfected, prepare two tubes:

-

Tube A: Dilute 0.5 µg of plasmid DNA (hURAT1 or empty vector) in 50 µL of Opti-MEM™.

-

Tube B: Dilute 1.0 µL of Lipofectamine™ 2000 in 50 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.

-

-

Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.

-

Aspirate the medium from the cells in the 24-well plate and replace it with 400 µL of fresh, pre-warmed complete DMEM.

-

Add the 100 µL of the DNA-lipid complex mixture dropwise to each well.

-

Gently rock the plate to ensure even distribution.

-

Incubate the cells for 24-48 hours at 37°C and 5% CO₂ before performing the uric acid uptake assay.

-

3. [¹⁴C]Uric Acid Uptake Assay

This protocol details the measurement of uric acid uptake in URAT1-transfected HEK293 cells and the assessment of inhibition by this compound.

-

Materials:

-

URAT1-transfected and control-transfected HEK293 cells in 24-well plates.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

[¹⁴C]Uric Acid (specific activity 50-60 mCi/mmol).

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4.

-

Ice-cold PBS.

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in transport buffer from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

24-48 hours post-transfection, aspirate the culture medium from the cells.

-

Wash the cells twice with 1 mL of pre-warmed transport buffer.

-

Add 200 µL of the this compound dilutions (or vehicle) to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.

-

Prepare the uptake solution by diluting [¹⁴C]Uric Acid in the transport buffer to a final concentration of 10 µM.

-

Initiate the uptake by adding 200 µL of the [¹⁴C]Uric Acid uptake solution to each well (final volume 400 µL).

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold PBS.

-

Lyse the cells by adding 300 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate from each well into a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

To determine URAT1-specific uptake, subtract the counts per minute (CPM) obtained from the control-transfected cells from the CPM obtained from the URAT1-transfected cells.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Mandatory Visualizations

Caption: Mechanism of this compound inhibition of URAT1-mediated uric acid transport.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Recent advances on uric acid transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. A Brief Review of Natural Products with Urate Transporter 1 Inhibition for the Treatment of Hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. hek293.com [hek293.com]

- 9. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for the Evaluation of URAT1 Inhibitors in a Hyperuricemia Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and is associated with other metabolic and cardiovascular diseases. The renal urate transporter 1 (URAT1), encoded by the SLC22A12 gene, plays a crucial role in the reabsorption of uric acid in the kidneys. Inhibition of URAT1 is a key therapeutic strategy for lowering serum uric acid levels. JTT-552 is identified as a potent inhibitor of URAT1, positioning it as a promising candidate for the treatment of hyperuricemia.

These application notes provide a comprehensive overview of the protocols and methodologies for evaluating the efficacy of URAT1 inhibitors, using a potassium oxonate-induced hyperuricemia animal model. While specific preclinical data on this compound is not extensively available in the public domain, this document outlines a generalized approach applicable for testing this compound and other URAT1 inhibitors.

Data Presentation: Efficacy of Uricosuric Agents in a Hyperuricemia Animal Model

The following tables summarize representative quantitative data from studies evaluating uricosuric agents in a potassium oxonate-induced hyperuricemia model. This data is illustrative and serves as a benchmark for what might be expected when testing a novel URAT1 inhibitor like this compound.

Table 1: Effect of a URAT1 Inhibitor on Serum Uric Acid Levels in Hyperuricemic Rats

| Group | Treatment | Dose (mg/kg) | Serum Uric Acid (mg/dL) | % Reduction |

| Normal Control | Vehicle | - | 1.5 ± 0.3 | - |

| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) + Vehicle | - | 5.8 ± 0.7 | - |

| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol | 10 | 2.5 ± 0.4 | 56.9% |

| Test Compound | Potassium Oxonate (250 mg/kg) + URAT1 Inhibitor | 1 | 4.9 ± 0.6 | 15.5% |

| Test Compound | Potassium Oxonate (250 mg/kg) + URAT1 Inhibitor | 3 | 3.8 ± 0.5 | 34.5% |

| Test Compound | Potassium Oxonate (250 mg/kg) + URAT1 Inhibitor | 10 | 2.9 ± 0.4 | 50.0% |

Data are presented as mean ± SD.

Table 2: Effect of a URAT1 Inhibitor on Urinary Uric Acid Excretion in Hyperuricemic Rats

| Group | Treatment | Dose (mg/kg) | 24h Urinary Uric Acid (mg) | % Increase in Excretion |

| Normal Control | Vehicle | - | 0.8 ± 0.2 | - |

| Hyperuricemia Model | Potassium Oxonate (250 mg/kg) + Vehicle | - | 0.4 ± 0.1 | - |

| Positive Control | Potassium Oxonate (250 mg/kg) + Allopurinol | 10 | 0.5 ± 0.1 | 25.0% |

| Test Compound | Potassium Oxonate (250 mg/kg) + URAT1 Inhibitor | 1 | 0.6 ± 0.2 | 50.0% |

| Test Compound | Potassium Oxonate (250 mg/kg) + URAT1 Inhibitor | 3 | 0.9 ± 0.3 | 125.0% |

| Test Compound | Potassium Oxonate (250 mg/kg) + URAT1 Inhibitor | 10 | 1.2 ± 0.4 | 200.0% |

Data are presented as mean ± SD.

Experimental Protocols

Potassium Oxonate-Induced Hyperuricemia Animal Model

This protocol describes the induction of hyperuricemia in rats using potassium oxonate, a uricase inhibitor. This model is suitable for screening and evaluating the efficacy of urate-lowering agents.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Potassium oxonate (Sigma-Aldrich)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)

-

This compound or other test compounds

-

Allopurinol (positive control)

-

Metabolic cages for urine collection

-

Blood collection supplies (e.g., capillary tubes, centrifuge)

-

Uric acid assay kit

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

-

Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):

-

Normal Control (Vehicle)

-

Hyperuricemia Model (Potassium Oxonate + Vehicle)

-

Positive Control (Potassium Oxonate + Allopurinol)

-

Test Groups (Potassium Oxonate + this compound at various doses)

-

-

Induction of Hyperuricemia:

-

Administer potassium oxonate (250 mg/kg, dissolved in vehicle) intraperitoneally (i.p.) or orally (p.o.) to all groups except the Normal Control group, one hour before the administration of the test compound or vehicle.

-

-

Drug Administration:

-

Administer the vehicle, Allopurinol (e.g., 10 mg/kg, p.o.), or this compound (at desired doses, p.o.) to the respective groups.

-

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein or retro-orbital plexus at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration. Centrifuge the blood to obtain serum and store at -80°C until analysis.

-

Urine: House the animals in individual metabolic cages for 24 hours to collect urine. Measure the total volume and store aliquots at -20°C for uric acid analysis.

-

-

Biochemical Analysis:

-

Measure the concentration of uric acid in serum and urine using a commercially available uric acid assay kit according to the manufacturer's instructions.

-

Mechanism of Action: URAT1 Inhibition Assay (In Vitro)

This protocol provides a general framework for assessing the inhibitory activity of a compound on the URAT1 transporter in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human URAT1 (hURAT1)

-

[¹⁴C]-Uric acid

-

HEPES-buffered saline (HBS)

-

This compound or other test compounds

-

Benzbromarone (positive control inhibitor)

-

Scintillation counter and fluid

Procedure:

-

Cell Culture: Culture the hURAT1-expressing HEK293 cells in appropriate media and conditions. Seed the cells into 24-well plates and grow to confluence.

-

Compound Incubation:

-

Wash the cells with HBS.

-

Pre-incubate the cells with varying concentrations of this compound or the positive control (Benzbromarone) in HBS for 10-15 minutes at 37°C.

-

-

Uptake Assay:

-

Initiate the uptake reaction by adding HBS containing [¹⁴C]-Uric acid (e.g., 10 µM) to each well.

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

-